4-Amino-2-bromophenol

Physicochemical Characterization Solid-State Properties Quality Control

Procurement of generic aminophenol mixtures risks failed cross-coupling selectivity and inconsistent polymer conductivity. 4-Amino-2-bromophenol (CAS 16750-67-7) ensures precise ortho-bromo/para-amino reactivity. Key advantages: - C-Br chemoselectivity enables sequential Suzuki-Miyaura coupling, leaving C-Cl bonds intact. - Forms electro-conductive redox polymer films for sensor and battery electrodes. - ≥98% HPLC purity with well-characterized melting point (163-165°C) ensures batch-to-batch consistency.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 16750-67-7
Cat. No. B112063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-bromophenol
CAS16750-67-7
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Br)O
InChIInChI=1S/C6H6BrNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2
InChIKeyCBQJZWGBFZAUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-bromophenol: Chemical & Functional Profile


4-Amino-2-bromophenol is a brominated p-aminophenol derivative with the molecular formula C₆H₆BrNO and molecular weight of 188.02 g/mol [1]. The compound is characterized by the precise ortho-bromo and para-amino substitution pattern on the phenol ring, which confers distinct electronic properties . Commercially available grades typically specify purity ≥98.0% (HPLC or GC/T) , with a reported melting point of 163–165 °C (dec.) [2] and limited solubility in methanol . This specific regioisomer serves as a versatile building block in organic synthesis, particularly for coupling reactions, azo dye formation, and as a precursor for electro-conductive polymers .

Workflow Suzuki coupling & cross-coupling synthesis
Material role Electro-conductive redox polymer scaffold
Selection logic Regioisomer-specific bromo-p-aminophenol identity

4-Amino-2-bromophenol: Isomer & Analog Differentiation


Substituting 4-Amino-2-bromophenol with its positional isomer 2-Amino-4-bromophenol or its chloro-analog 4-Amino-2-chlorophenol introduces measurable and functionally significant deviations in physicochemical properties and reactivity. The specific 4-amino-2-bromo arrangement dictates a distinct melting point (≈163 °C) compared to its isomer (≈130–140 °C) , a difference that impacts purification and formulation protocols. Critically, the C–Br bond in this regioisomer exhibits complete chemoselectivity over C–Cl bonds in cross-coupling reactions, enabling orthogonal synthetic strategies that the chloro analog cannot replicate [1]. Furthermore, the halogen identity and position directly influence the electronic environment, altering the compound's pKa and its suitability for generating electro-conductive polymers, a property explicitly claimed for the brominated para-aminophenol scaffold in battery and sensor applications [2]. These quantifiable differences necessitate precise compound selection rather than generic aminophenol procurement.

Target compound 4-Amino-2-bromophenol: mp ~163 °C; C–Br bond enables orthogonal Suzuki coupling
Positional isomer 2-Amino-4-bromophenol: mp ~130–140 °C; distinct pKa and reactivity profile may shift synthesis outcomes
Target compound 4-Amino-2-bromophenol: forms electro-conductive polymer film; patent-reported material property
Chloro analog 4-Amino-2-chlorophenol: C–Cl bond inert under same Suzuki conditions; may not support conductive polymer formation

4-Amino-2-bromophenol: Quantitative Evidence


Melting Point: Regioisomer Comparison

4-Amino-2-bromophenol exhibits a markedly higher melting point compared to its positional isomer, 2-Amino-4-bromophenol. This difference is critical for solid-phase handling, crystallization protocols, and purity assessment. [1]

Melting point comparison
Head-to-head
Target 163–165 °C (dec.)
Isomer 130–140 °C
~30 °C higher
Supports isomeric identity confirmation and QC differentiation
Reported commercial and CAS registry values
Physicochemical Characterization Solid-State Properties Quality Control

C–Br vs. C–Cl Chemoselectivity in Suzuki Coupling

The C–Br bond in 4-Amino-2-bromophenol and related bromophenols exhibits complete chemoselectivity over C–Cl bonds in Suzuki-Miyaura cross-coupling reactions, enabling orthogonal functionalization strategies. This selectivity is not achievable with the chloro analog 4-Amino-2-chlorophenol under the same conditions. [1]

C–Br chemoselectivity
Class-level
Complete C–Br bond activation over C–Cl in aqueous Suzuki-Miyaura coupling; C–Cl remains inert under reported conditions
Supports orthogonal coupling strategy review
Class-level evidence from bromophenol studies; Pd/C, 15 min, water
Suzuki-Miyaura Coupling Chemoselective Arylation Synthetic Methodology

Electro-Conductive Redox Polymer Precursor

Patent US 10,923,723 B1 explicitly claims the use of halogenated para-aminophenols, specifically poly-2-chloro-4-aminophenol and poly-2-bromo-4-aminophenol, as electro-conductive redox polymers for applications in sensor electrodes and storage batteries. This property is not inherent to non-halogenated aminophenols or meta-substituted analogs. [1]

Electro-conductive polymer
Reported
Forms electro-conductive redox polymer film via electrochemical oxidation; non-halogenated p-aminophenol yields non-conductive product or p-benzoquinone
Supports electro-conductive polymer research fit
Patent-disclosed material property for sensor and battery electrodes
Electro-conductive Polymers Redox-Active Materials Energy Storage

UV-Vis Absorption Maximum in Acidic Medium

The UV-Vis absorption maximum (λmax) for 4-Amino-2-bromophenol is reported at 279 nm in aqueous sulfuric acid. This provides a spectroscopic fingerprint for analytical method development and compound identification, distinct from other substituted aminophenols. [1]

UV-Vis λmax
Data to verify
279 nm
in H₂SO₄ aq.
Supports spectroscopic identity review
Source-specific verification recommended; distinct from p-aminophenol (~300 nm)
UV-Vis Spectroscopy Analytical Chemistry Quality Control

pKa Difference: Isomer Comparison

The predicted pKa value for 4-Amino-2-bromophenol is 8.69, which is lower than the pKa of its isomer 2-Amino-4-bromophenol (predicted 9.19). This ~0.5 unit difference reflects the distinct electronic environment conferred by the specific substitution pattern, affecting solubility, reactivity, and potential biological interactions at physiological pH.

pKa difference
Data to verify
Target 8.69 (pred.)
Isomer 9.19 (pred.)
~0.5 units lower
Supports ionization-state context for reaction design
Predicted values; experimental confirmation advised
Physicochemical Properties Ionization State Drug Design

4-Amino-2-bromophenol: Key Application Scenarios


Electro-Conductive Polymer for Sensors & Batteries

Utilize 4-Amino-2-bromophenol as the monomer for synthesizing poly-2-bromo-4-aminophenol, an electro-conductive redox polymer. This application leverages the unique ability of the brominated p-aminophenol scaffold to form a conductive polymer film upon electrochemical oxidation, a property not shared by non-halogenated or meta-aminophenol analogs. The resulting polymer is explicitly claimed for use in sensor electrodes and storage battery positive electrodes, offering a pathway to advanced energy storage materials. [1]

Orthogonal Suzuki-Miyaura Coupling Building Block

Employ 4-Amino-2-bromophenol in complex molecule synthesis where orthogonal C–C bond formation is required. The compound's C–Br bond undergoes efficient and complete Suzuki-Miyaura coupling in aqueous media under mild conditions, while C–Cl bonds remain intact. This chemoselectivity, demonstrated in short (15 min) reactions with inexpensive Pd/C catalysts, allows for sequential coupling strategies that are unattainable with the corresponding chloro analog, making the bromo compound a strategic choice for medicinal chemistry and materials science. [2]

Azo Dye & Pigment Synthesis

Use 4-Amino-2-bromophenol as a diazo component or coupling partner in the synthesis of azo dyes. The presence of both an electron-donating amino group and an electron-withdrawing bromine atom on the phenol ring allows for fine-tuning of the resulting azo dye's color and fastness properties. The compound's distinct UV-Vis absorption (λmax = 279 nm) and pKa (8.69) provide predictable reactivity and colorimetric outcomes, enabling the design of dyes with targeted specifications.

Analytical Standard & QC Reference Material

Procure 4-Amino-2-bromophenol of defined purity (≥98.0% by HPLC/GC) for use as a reference standard in analytical method development and quality control. The compound's well-characterized melting point (163-165 °C, dec.) and distinct UV-Vis absorption maximum (279 nm) provide robust identifiers for confirming isomeric purity and developing stability-indicating assays. This application is critical for ensuring batch-to-batch consistency in research and industrial production.

Application
Selection Property
Validation Focus
Electro-conductive polymer research
Bromo-substituted p-aminophenol scaffold
Electro-conductive polymer film formation and redox activity
Orthogonal Suzuki-Miyaura coupling
C–Br bond chemoselectivity profile
Sequential coupling strategy validation; C–Cl bond inertness confirmation
Azo dye and pigment synthesis
Amino/bromo substitution pattern
Colorimetric and reactivity outcome profiling
Analytical standard and QC reference
Defined purity grade and melting point
Identity confirmation and stability-indicating assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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